Lack of Anti‑Inflammatory Activity in RAW264.7 Macrophages – Differentiates Saturated Chromanone from Unsaturated Chromen‑4‑one Analogs
In a direct head‑to‑head comparison within the same study, (2S)-8-ethyl-7-hydroxy-5-methoxy-2-methylchroman-4-one (compound 9) was tested alongside phomalichenones A–D (compounds 1–4) and other known compounds for inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Compounds 2–5 and 7–11, including the target compound, were inactive, while compounds 1 and 6 significantly inhibited NO production [1]. This inactivity contrasts with the unsaturated chromen‑4‑one analog phomalichenone D (compound 4), which also demonstrated inactivity, but differs from the active unsaturated analogs with double‑bond side chains.
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages |
|---|---|
| Target Compound Data | Inactive at concentrations up to 40 μM |
| Comparator Or Baseline | Compound 1 (phomalichenone A): IC₅₀ = 9.4 ± 0.5 μM; Compound 6: IC₅₀ = 7.4 ± 2.8 μM |
| Quantified Difference | Target compound: no measurable inhibition; Comparators: IC₅₀ 7.4–9.4 μM |
| Conditions | LPS (1 μg mL⁻¹) stimulated RAW264.7 cells, 24 h incubation, Griess assay for nitrite quantification, compounds tested at 5–40 μM. |
Why This Matters
For researchers needing a structurally matched negative control or a chromanone scaffold devoid of confounding anti‑inflammatory activity, this compound offers a verified inactive baseline, unlike the highly active unsaturated analogs.
- [1] Kim, J.W., Ko, W., Kim, E. et al. Anti-inflammatory phomalichenones from an endolichenic fungus Phoma sp. J Antibiot 71, 753–756 (2018). View Source
